molecular formula C13H19N3O B11739501 [(furan-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(furan-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11739501
M. Wt: 233.31 g/mol
InChI Key: IVNKUZYWQCWWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (furan-2-yl)methylamine is a secondary amine featuring two distinct substituents:

  • A [1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl group, where the pyrazole ring provides a planar, nitrogen-rich aromatic system, and the 2-methylpropyl (isobutyl) substituent enhances lipophilicity.

Coupling reactions (e.g., using HATU or DIC in DMF) to assemble the pyrazole core .

N-alkylation to introduce the 2-methylpropyl group .

Hydrogenation or reductive amination to finalize the amine structure .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H19N3O/c1-11(2)9-16-10-12(7-15-16)6-14-8-13-4-3-5-17-13/h3-5,7,10-11,14H,6,8-9H2,1-2H3

InChI Key

IVNKUZYWQCWWJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of furan-2-carbaldehyde with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The pyrazole ring can be reduced to form the corresponding pyrazoline derivative.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Pyrazole-Furan Amines

Compound A : [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine (CAS: 893572-97-9)
  • 1-Methylpyrazole: The absence of the 2-methylpropyl group reduces lipophilicity, which may affect membrane permeability.
Parameter Target Compound Compound A
Pyrazole Substituent 1-(2-Methylpropyl) 1-Methyl
Furan Substituent Furan-2-yl 5-Methylfuran-2-yl
Lipophilicity (LogP)* Higher (due to isobutyl) Moderate
Synthetic Complexity Multi-step alkylation and coupling Similar, but fewer alkylation steps
Compound B : (1-Phenyl-1H-pyrazol-4-yl)methylamine (CAS: 1152898-13-9)
  • Isopropylamine: Smaller substituent compared to the furan-methyl group, likely decreasing steric hindrance.

Heterocycle Variations

Compound C : {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine (CAS: N/A)
  • Structural Shift : Replaces pyrazole with indole , a bicyclic aromatic system with a fused benzene ring.
  • Functional Impact :
    • Indole’s larger conjugated system may improve binding to hydrophobic pockets in proteins.
    • Reduced nitrogen content compared to pyrazole could diminish hydrogen-bonding capacity.
Compound D : [1-(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine derivatives
  • Structural Shift : Incorporates an oxadiazole ring, a bioisostere for ester or amide groups.
  • Functional Impact :
    • Oxadiazole’s electron-withdrawing nature may increase metabolic stability compared to furan .

Electronic and Steric Modifications

Compound E : Ceapin-A7 (N-(1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
  • Key Differences :
    • Trifluoromethyl groups : Enhance electron-withdrawing effects, increasing resistance to oxidative metabolism.
    • Oxazole-carboxamide backbone : Introduces hydrogen-bonding sites absent in the target compound.
Parameter Target Compound Ceapin-A7
Aromatic System Pyrazole + Furan Oxazole + Pyrazole + Furan
Metabolic Stability Moderate High (due to CF3 groups)
Bioactivity Unknown Unfolded protein response modulation

Physicochemical Properties

  • Lipophilicity : The isobutyl group in the target compound increases LogP, favoring blood-brain barrier penetration compared to smaller substituents (e.g., methyl or propyl) .
  • Solubility : The furan oxygen may improve aqueous solubility relative to purely alkyl-substituted amines (e.g., Compound B) .

Biological Activity

The compound (furan-2-yl)methylamine, a derivative of furan and pyrazole, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N3O, with a molecular weight of approximately 232.32 g/mol. The structure features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of (furan-2-yl)methylamine has been investigated in various studies, particularly focusing on its role as a monoamine oxidase (MAO) inhibitor.

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which may have therapeutic implications in conditions like depression and anxiety.

MAO Inhibition Studies

A study conducted on related compounds demonstrated that (furan-2-yl)methylamine exhibited significant inhibition of human MAO-B with an IC50 value of 5.16 ± 0.86 μM. This inhibition was selective for MAO-B over MAO-A, highlighting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease .

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (μM)Selectivity Ratio
(furan-2-yl)methylamine5.16 ± 0.86>19
Clorgyline (MAO-A selective)62-
Iproniazide7.5-
L-deprenyl (MAO-B selective)0.019-

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of the compound was evaluated through absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies. The results indicated favorable properties that suggest good bioavailability and low toxicity risks, making it a candidate for further development in therapeutic applications .

Cognitive Enhancement Potential

In vivo studies involving the administration of (furan-2-yl)methylamine to anesthetized rats showed enhanced synaptic transmission in the hippocampus without inducing hyperexcitability or seizures. This suggests a potential role in cognitive enhancement therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.